N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazole and pyridine moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(pyridin-4-yl)-1H-pyrazole with 2-bromoethylbenzamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a ROCK1 inhibitor, the compound binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can lead to reduced smooth muscle contraction and cell proliferation, which are beneficial in treating cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(pyridin-4-yl)benzamide: Similar structure but lacks the pyrazole moiety.
N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridine-pyridine linkage instead of the pyrazole-benzamide linkage.
Uniqueness
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its combination of a benzamide core with both pyrazole and pyridine moieties. This unique structure contributes to its diverse reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(15-4-2-1-3-5-15)19-10-11-21-13-16(12-20-21)14-6-8-18-9-7-14/h1-9,12-13H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNQXCYSIBDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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